molecular formula C13H9N3 B14409052 2-Phenylpyrido[3,4-b]pyrazine CAS No. 86988-53-6

2-Phenylpyrido[3,4-b]pyrazine

Cat. No.: B14409052
CAS No.: 86988-53-6
M. Wt: 207.23 g/mol
InChI Key: WMDQEKOGVHHHGG-UHFFFAOYSA-N
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Description

2-Phenylpyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyridine ring fused to a pyrazine ring with a phenyl group attached at the second position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrido[3,4-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one with phosphorus oxychloride under reflux conditions . Another method involves the use of manganese dioxide and charcoal in chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-Phenylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It has been shown to inhibit protein kinases, which play a vital role in cell division and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, it may interfere with other signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .

Properties

CAS No.

86988-53-6

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

2-phenylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C13H9N3/c1-2-4-10(5-3-1)12-9-15-13-8-14-7-6-11(13)16-12/h1-9H

InChI Key

WMDQEKOGVHHHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=NC=CC3=N2

Origin of Product

United States

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